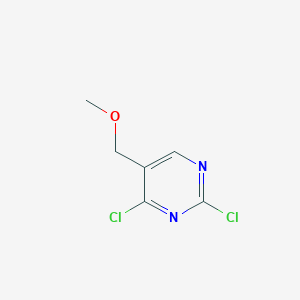

2,4-Dichloro-5-(methoxymethyl)pyrimidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-5-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTIREGQZKBGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618324 | |

| Record name | 2,4-Dichloro-5-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89380-14-3 | |

| Record name | 2,4-Dichloro-5-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 5 Methoxymethyl Pyrimidine

Precursor-Based Synthetic Routes to Dichloropyrimidines Featuring C-5 Substitution

The generation of dichloropyrimidines with substitution at the C-5 position, such as the methoxymethyl group, relies heavily on the synthesis of appropriate precursors. These precursors either already contain the complete pyrimidine (B1678525) ring system, which is subsequently chlorinated, or are constructed from acyclic molecules in a ring-forming reaction.

One fundamental approach involves constructing the pyrimidine ring from non-cyclic starting materials in a process known as ring annulation. This method builds the heterocyclic core with the desired C-5 substituent already incorporated.

A documented route for preparing the necessary precursor, 2,4-dihydroxy-5-(methoxymethyl)pyrimidine, begins with simple acyclic compounds. google.com The process involves a condensation reaction between ethyl formate (B1220265) and solid sodium methoxide. google.com The resulting intermediate is then reacted with methyl methoxyacetate. google.com This is followed by a cyclization reaction with urea (B33335) in methanol (B129727) to form the 5-methoxymethyl-substituted dihydroxypyrimidine ring. google.com This multi-step pathway has the advantage of building the core structure with the desired substitution pattern from readily available and simple raw materials. google.com

More general, modern strategies for pyrimidine synthesis could also be applied, such as the [5+1] annulation of enamidines with a C1 unit source like an orthoester, or the ring expansion of substituted pyrazoles. nih.govnih.gov These methods showcase the diversity of chemical reactions available for constructing polysubstituted pyrimidine frameworks. nih.gov

The most prevalent and direct method for synthesizing 2,4-Dichloro-5-(methoxymethyl)pyrimidine is the chlorination of its dihydroxy precursor, 2,4-dihydroxy-5-(methoxymethyl)pyrimidine (also known as 5-(methoxymethyl)uracil). This transformation converts the hydroxyl groups (in their tautomeric keto form) into chloro groups.

The reaction is typically carried out using phosphorus oxychloride (POCl₃) as the chlorinating agent. google.comgoogle.com This process often requires heating under reflux and the presence of an acid-binding agent, which is usually a tertiary amine like N,N-dimethylaniline (DMA), triethylamine, or pyridine. google.com The role of the amine is to neutralize the hydrogen chloride (HCl) gas that is generated during the reaction, which helps to drive the reaction to completion. In some patented procedures, phosphorus oxychloride is used in large excess, serving as both the reactant and the solvent. Alternative chlorinating agents that have been explored for similar transformations include phosphorus pentachloride (PCl₅), phosgene, diphosgene, and triphosgene. google.com

Industrial Synthesis and Process Optimization of this compound

The transition from laboratory-scale synthesis to industrial production necessitates a focus on scalability, efficiency, safety, and product quality. The synthesis of this compound is well-suited for industrialization, with several patents outlining optimized processes. google.comgoogle.com

Table 1: Industrial Reaction Parameters for Chlorination This table is interactive. Click on a row to display more information.

| Parameter | Value | Source |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | google.com, google.com |

| Solvent | Toluene, xylene, or trimethylbenzene | google.com |

| Alkaline Substance | Triethylamine, pyridine, or N,N-xylidine | google.com |

| Molar Ratio (Alkali:Precursor) | 1.0 - 1.5 : 1 | google.com |

| Reaction Temperature | 100 - 160 °C | google.com |

| Reaction Time | 2 - 6 hours | google.com |

Achieving a high purity profile is a critical endpoint for industrial chemical manufacturing. For this compound, the crude product obtained after the reaction and initial workup, which typically involves a quenching step, dilution, and filtration, undergoes subsequent refining or purification steps. google.comgoogle.com

The final product is a faint yellow solid with reported purities ranging from 98.0% to over 99.6%. google.comgoogle.com Quality control in a production setting relies on robust analytical methods to verify the purity and identity of the final product. Techniques such as online ultra-high-performance liquid chromatography (UHPLC) can be integrated into the production line for real-time monitoring of the reaction progress and purity. nih.gov Standard laboratory methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to confirm the purity of the final batch, ensuring it meets the required specifications before it is sold or used in subsequent synthetic steps. The entire process, from handling raw materials to packaging the final product, is managed under strict safety and quality protocols. echemi.com

Table 2: Reported Industrial Production Outcomes This table is interactive. Click on a row to display more information.

| Outcome | Reported Value | Source |

| Yield (Method 1) | 90 - 96% | google.com |

| Purity (Method 1) | 98.0 - 99.0% | google.com |

| Yield (Method 2) | 57 - 67% (overall) | google.com |

| Purity (Method 2) | >99.6% | google.com |

| Physical State | Faint yellow solid | google.com |

Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 5 Methoxymethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the Dichloro Positions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing 2,4-dichloro-5-(methoxymethyl)pyrimidine. The chlorine atoms act as effective leaving groups that can be displaced by a variety of nucleophiles. The inherent asymmetry of the electronic environment in the pyrimidine (B1678525) ring leads to a general difference in reactivity between the C2 and C4 positions, allowing for regioselective and stepwise substitutions. guidechem.com

Generally, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. guidechem.comstackexchange.com This preference is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack. stackexchange.com

The reaction of this compound with amine nucleophiles is a fundamental method for introducing nitrogen-containing substituents. In line with the general reactivity pattern of 2,4-dichloropyrimidines, primary and secondary amines typically attack the more electrophilic C4 position with high regioselectivity, yielding 4-amino-2-chloro-5-(methoxymethyl)pyrimidine derivatives. guidechem.comacs.org This selectivity makes amination reactions synthetically useful, as they often produce a single major isomer, simplifying purification. acs.org

However, the regioselectivity can be influenced and even reversed under specific conditions. For instance, studies on 5-substituted-2,4-dichloropyrimidines have shown that while most aminations favor C4, the use of tertiary amine nucleophiles can lead to excellent selectivity for the C2 position. nih.govresearchgate.net This switch in selectivity provides a powerful tool for accessing isomeric aminopyrimidines that are otherwise difficult to synthesize.

| Reaction Type | Nucleophile | Typical Conditions | Major Product |

| C4-Selective Amination | Primary/Secondary Amines | Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., nBuOH, NMP) | 4-Amino-2-chloro-5-(methoxymethyl)pyrimidine |

| C2-Selective Amination | Tertiary Amines | Heat, various solvents | 2-Amino-4-chloro-5-(methoxymethyl)pyrimidine |

Table 1: Representative Amination Reactions. The conditions and outcomes are based on established principles for substituted 2,4-dichloropyrimidines. guidechem.comnih.gov

Similar to amination, reactions with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, proceed via an SNAr mechanism. These reactions also demonstrate a strong preference for substitution at the C4 position. researchgate.net The reaction of this compound with sodium or potassium alkoxides (e.g., sodium methoxide) in an appropriate solvent like methanol (B129727) or THF would be expected to regioselectively yield 2-chloro-4-alkoxy-5-(methoxymethyl)pyrimidine.

Likewise, thiolate nucleophiles, which are generally softer and highly reactive, readily displace the chlorine at C4. The selective monosubstitution with a thiolate, followed by oxidation of the resulting thioether, can provide access to sulfoxide (B87167) and sulfone derivatives, which are of interest in medicinal chemistry. The remaining chlorine at the C2 position can then be substituted in a subsequent step under more forcing conditions or via a different reaction type, such as a cross-coupling reaction. researchgate.net

Substituents on the pyrimidine ring play a critical role in modulating the reactivity and regioselectivity of SNAr reactions. wuxiapptec.com A substituent at the C5 position primarily exerts an electronic influence on the adjacent C4 position. The 5-(methoxymethyl) group (-CH₂OCH₃) is considered a weakly electron-withdrawing group due to the inductive effect of the oxygen atom.

The presence of an electron-withdrawing group at C5 generally increases the electrophilicity of the C4 position, further enhancing its inherent reactivity towards nucleophiles over the C2 position. nih.gov Therefore, the 5-(methoxymethyl) moiety in this compound is expected to reinforce the typical C4 regioselectivity observed in SNAr reactions. This effect is in contrast to electron-donating groups at other positions, such as a C6-methoxy or C6-amino group, which have been shown to reverse the selectivity and favor substitution at the C2 position by altering the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The 5-(methoxymethyl) group does not cause such a reversal but ensures a robust and predictable C4-selective substitution pattern with most common nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds, starting from this compound. The differential reactivity of the two chlorine atoms (C4 > C2) is again synthetically advantageous, enabling sequential and site-selective couplings. guidechem.com

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures. mdpi.comcore.ac.uk For this compound, the Suzuki-Miyaura reaction with an arylboronic acid proceeds with high regioselectivity at the more reactive C4 position. mdpi.com

This transformation is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with specialized ligands, and a base like K₂CO₃ or K₃PO₄. mdpi.commdpi.com The reaction allows for the introduction of a wide array of aryl and heteroaryl groups at C4, leaving the C2-chloro substituent intact for further manipulation. This stepwise approach is highly valuable for the synthesis of complex, unsymmetrically substituted pyrimidines.

| Reagent 1 | Reagent 2 | Catalyst / Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-5-(methoxymethyl)-4-phenylpyrimidine |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-5-(methoxymethyl)-4-(thiophen-2-yl)pyrimidine |

| 2-Chloro-4-aryl-5-(methoxymethyl)pyrimidine | Pyridine-3-boronic acid | Pd catalyst / Base | 2-(Pyridin-3-yl)-4-aryl-5-(methoxymethyl)pyrimidine |

The reactivity of this compound extends to a variety of other palladium-catalyzed cross-coupling reactions, further broadening its synthetic utility.

Buchwald-Hartwig Amination: This reaction provides a powerful alternative to classical SNAr for the formation of C-N bonds. wikipedia.orglibretexts.org It couples amines with aryl halides and is known for its broad substrate scope and high functional group tolerance. organic-chemistry.org For 2,4-dichloropyrimidines, the Buchwald-Hartwig amination can be highly regioselective, typically favoring the C4 position, and can be achieved under conditions that might not be suitable for SNAr. acs.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing arylalkynes. The reaction on this compound would be expected to occur selectively at C4 to produce 2-chloro-4-alkynyl-5-(methoxymethyl)pyrimidine derivatives, which are versatile intermediates for further transformations. nih.govnih.gov

| Reaction Name | Reagent | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd catalyst / Ligand / Base | 4-Anilino-2-chloro-5-(methoxymethyl)pyrimidine |

| Sonogashira Coupling | Phenylacetylene | Pd catalyst / Cu(I) / Base | 2-Chloro-5-(methoxymethyl)-4-(phenylethynyl)pyrimidine |

Table 3: Other Representative Cross-Coupling Reactions.

Functional Group Transformations of the 5-(Methoxymethyl) Moiety

The 5-(methoxymethyl) substituent provides opportunities for diversification beyond the reactions at the chlorinated positions. These transformations can be broadly categorized into modifications of the terminal methoxy (B1213986) group and reactions involving the adjacent methylene (B1212753) bridge.

The methoxy group within the 5-(methoxymethyl) substituent can be chemically altered, primarily through ether cleavage reactions to unmask the corresponding alcohol. This transformation is significant as it introduces a hydroxyl group, a versatile functional handle for further derivatization.

Standard ether cleavage protocols can be employed for this purpose. The most common methods involve the use of strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). guidechem.comwikipedia.org These reagents are effective in cleaving aryl methyl ethers and related systems. The reaction with BBr₃ is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at reduced temperatures, offering a relatively mild and effective means of demethylation. wikipedia.org Alternatively, treatment with concentrated HBr, usually at elevated temperatures, can also achieve the desired ether cleavage. wikipedia.org The resulting product of such a reaction would be 2,4-dichloro-5-(hydroxymethyl)pyrimidine, providing a primary alcohol for subsequent synthetic manipulations.

Table 1: Reagents for Demethylation of Methoxy Ethers

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | A common and relatively mild reagent for cleaving methyl ethers. |

| Hydrobromic acid (HBr) | Acetic acid or neat, elevated temperatures | Requires harsher conditions, which may affect other functional groups. |

| Trimethylsilyl iodide (TMSI) | Acetonitrile (B52724) or Chloroform, room temperature | A milder alternative that can be generated in situ. |

The methylene (-CH₂-) group of the 5-(methoxymethyl) substituent, being in a benzylic-like position to the pyrimidine ring, exhibits its own characteristic reactivity. This allows for transformations that directly modify the carbon skeleton of the side chain.

One key transformation is the conversion of the methoxymethyl group to a more reactive halomethyl group. For instance, cleavage of the ether and subsequent halogenation, or direct radical halogenation, can yield intermediates like 5-(bromomethyl)-2,4-dichloropyrimidine. This brominated analog is a highly valuable synthetic intermediate. The bromomethyl group is a potent electrophilic center, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities.

Furthermore, the methylene bridge can be susceptible to oxidation. Under controlled conditions using appropriate oxidizing agents, the 5-(methoxymethyl) group could be oxidized to a 5-formyl group, yielding 2,4-dichloro-5-formylpyrimidine. This aldehyde is a versatile building block for forming carbon-carbon bonds through reactions like Wittig olefination or Grignard additions, and for constructing new heterocyclic rings. More vigorous oxidation could lead to the corresponding 5-carboxypyrimidine derivative.

Conversely, reduction of a derivatized side chain, for example, a 5-halomethyl group, can lead back to the 5-methyl derivative, 2,4-dichloro-5-methylpyrimidine, using reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Potential Transformations of the 5-Methylene Group

| Reaction Type | Reagent Example(s) | Product Type |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | 5-(Bromomethyl)pyrimidine |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 5-Formylpyrimidine or 5-Carboxypyrimidine |

| Nucleophilic Substitution (on halomethyl analog) | Amines, Thiols, Alkoxides | 5-(Aminomethyl)-, 5-(Thiomethyl)-, 5-(Alkoxymethyl)-pyrimidines |

Other Significant Chemical Transformations

Beyond the functional group interconversions of the 5-(methoxymethyl) moiety, the this compound scaffold can undergo other important chemical transformations, primarily involving the chloro-substituents.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the derivatization of this pyrimidine core. The Suzuki-Miyaura coupling, which pairs the dichloropyrimidine with boronic acids or their esters, is widely used to form carbon-carbon bonds, leading to aryl- or vinyl-substituted pyrimidines. mdpi.comnih.govmdpi.com Studies on 2,4-dichloropyrimidines have shown that these reactions can be performed regioselectively, typically with the initial coupling occurring at the more reactive C4 position. mdpi.comguidechem.com By carefully controlling the reaction conditions, stepwise or one-pot double couplings can be achieved to furnish diarylated pyrimidines. nih.gov

Similarly, the Sonogashira coupling enables the introduction of alkyne moieties by reacting the dichloropyrimidine with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is also generally regioselective for the C4 position under controlled conditions. researchgate.net

Another significant transformation is the reductive dehalogenation of the chloro-substituents. Catalytic hydrogenation, typically using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, can be employed to selectively remove the chlorine atoms. oregonstate.edu The reaction conditions, including the choice of base to neutralize the HCl byproduct, can influence the outcome, with the potential for reduction of the pyrimidine ring itself if conditions are too harsh. oregonstate.edu The use of a base like sodium hydroxide (B78521) in an ether-water system has been shown to be effective in preventing nuclear reduction during dehalogenation. oregonstate.edu

Table 3: Significant Transformations of the Dichloropyrimidine Core

| Reaction Name | Reagents & Catalyst | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | C-C bond (Aryl or Vinyl group) |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) | C-C bond (Alkyne group) |

| Reductive Dehalogenation | H₂ gas, Pd/C catalyst, base (e.g., NaOH) | C-H bond (removal of Cl) |

Advanced Analytical Characterization of 2,4 Dichloro 5 Methoxymethyl Pyrimidine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of a synthesized compound. The expected spectroscopic data for 2,4-Dichloro-5-(methoxymethyl)pyrimidine would arise from its unique arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR techniques)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would feature a singlet for the proton at the 6-position of the pyrimidine (B1678525) ring (H-6). Additionally, two other singlets would be anticipated for the methoxymethyl substituent: one for the methylene (B1212753) protons (-CH₂-) and one for the methyl protons (-OCH₃). The exact chemical shifts would depend on the solvent used for analysis.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the four distinct carbon atoms of the pyrimidine ring and two signals for the carbons of the methoxymethyl group. The carbons attached to the chlorine atoms (C-2 and C-4) would typically appear in the more downfield region of the spectrum.

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning the proton and carbon signals. An HSQC experiment would correlate the proton signals of the methoxymethyl group to their directly attached carbon atoms. An HMBC experiment would show long-range correlations, for instance, from the methylene protons to the C-5 of the pyrimidine ring, confirming the connectivity of the substituent.

While specific experimental data for this compound is not available, research on related compounds, such as 2,4-dichloro-5-nitropyrimidine, demonstrates the use of ¹H and ¹³C NMR for confirming the structure of reaction products after substitution reactions. google.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₆Cl₂N₂O), the expected exact mass can be calculated. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which would aid in confirming the presence of these halogens in the molecular structure.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the methoxymethyl group. Additionally, C-N and C=C stretching vibrations from the pyrimidine ring would be present in the fingerprint region. The C-O-C stretching of the ether linkage and C-Cl stretching vibrations would also be observable. Studies on other pyrimidine derivatives, such as 4-amino pyrazolo(3,4-d)pyrimidine, have utilized FTIR and Raman spectroscopy to assign fundamental vibrational modes. ambeed.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyrimidine ring.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a standard technique for purity assessment of non-volatile organic compounds. A typical reverse-phase HPLC method for this compound would likely utilize a C18 column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities. Detection would typically be performed using a UV detector at a wavelength where the pyrimidine ring exhibits strong absorbance. While no specific HPLC method for this compound is published, methods for similar compounds like 2,4-dichloro-5-methyl-pyrimidine have been described, often using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.

Gas Chromatography (GC) for Purity Assessment

GC is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be a viable method for purity assessment, particularly for identifying volatile impurities. A typical GC method would involve a capillary column with a suitable stationary phase, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. The oven temperature program would be optimized to ensure good separation of the main component from any related substances. Patents describing the synthesis of the related 2,4-dichloro-5-methoxypyrimidine (B27636) mention purity levels of 98.0-99.0%, which are likely determined by GC or HPLC. ambeed.com

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com This method is indispensable in solid-state chemistry and pharmaceutical development for elucidating crystal structures, identifying polymorphic forms, and understanding intermolecular interactions that dictate material properties. numberanalytics.comamericanpharmaceuticalreview.com The technique relies on the principle that a crystal lattice will diffract an incident X-ray beam into specific directions, creating a unique diffraction pattern based on the atomic arrangement. numberanalytics.com Analysis of this pattern allows for the calculation of exact bond lengths, bond angles, and unit cell dimensions. nih.gov

While a specific single-crystal X-ray diffraction structure for this compound has not been deposited in public crystallographic databases, analysis of closely related pyrimidine derivatives provides significant insight into its expected solid-state structure. For instance, the crystal structure of its isomer, 4,6-Dichloro-5-methoxypyrimidine, has been determined and offers a valuable comparative model. researchgate.netresearchgate.net

Table 1: Illustrative Crystallographic Data for the Related Isomer 4,6-Dichloro-5-methoxypyrimidine This table presents published data for a known isomer to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₄Cl₂N₂O | researchgate.net |

| Molecular Weight | 179.00 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | Pna2₁ | researchgate.netresearchgate.net |

| a (Å) | 13.9211 (6) | researchgate.net |

| b (Å) | 4.6738 (2) | researchgate.net |

| c (Å) | 11.2359 (5) | researchgate.net |

| V (ų) | 731.11 (5) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of chemical compounds and complex mixtures. nih.govijfmr.com They are particularly vital in pharmaceutical analysis for impurity profiling, stability testing, and metabolic studies, providing both qualitative and quantitative data. ajrconline.orgijsdr.org For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for full characterization. nih.govajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov In this method, the sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, which provides mass information and characteristic fragmentation patterns, enabling structural elucidation and identification. nih.govajrconline.org

While specific GC-MS studies on this compound are not prevalent in the literature, data for the related compound 2,4-Dichloro-5-methoxypyrimidine is available and illustrative. nih.gov A GC-MS analysis of this compound would be expected to show a distinct molecular ion peak corresponding to its mass. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern (M+, M+2, M+4 peaks). The fragmentation pattern would offer structural confirmation, with likely fragments resulting from the loss of the methoxymethyl group (-CH₂OCH₃), chlorine atoms (-Cl), or other cleavages of the pyrimidine ring. nih.gov

Table 2: Representative Mass Spectrometry Data for the Related Compound 2,4-Dichloro-5-methoxypyrimidine This table shows key mass-to-charge ratio (m/z) peaks from the NIST mass spectrum of a related compound to illustrate expected GC-MS data.

| m/z Value | Interpretation | Reference |

|---|---|---|

| 178 | Molecular Ion (M⁺) with ³⁵Cl₂ | nih.gov |

| 180 | Isotopic peak for one ³⁷Cl | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone of modern pharmaceutical analysis, combining the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. ijsdr.orgijpsjournal.com This technique is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. ijfmr.com It is extensively used to identify and quantify impurities in drug substances and products. semanticscholar.org

An LC-MS method for this compound would involve separating the target compound from any starting materials, by-products, or degradation products on an HPLC column, typically a reverse-phase column. sielc.com The eluent from the column is then introduced into the mass spectrometer. nih.gov The MS detector provides the mass-to-charge ratio of the parent compound, confirming its identity, and can detect impurities even at very low levels (e.g., below 0.1%). ijsdr.org The combination of retention time from the LC and the mass spectrum from the MS provides a very high degree of confidence in the identification of each component in the sample. researchgate.netshimadzu.it Advanced LC-MS/MS methods could be employed for further structural elucidation of unknown impurities by inducing fragmentation of selected parent ions and analyzing the resulting daughter ions. nih.gov

Computational and Theoretical Investigations of 2,4 Dichloro 5 Methoxymethyl Pyrimidine

Analysis of Molecular Reactivity Descriptors

Molecular reactivity descriptors are theoretical indices derived from the electronic structure that help in predicting the reactive sites of a molecule.

According to Frontier Molecular Orbital (FMO) theory, the chemical reactivity of a molecule is primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability.

For 2,4-Dichloro-5-(methoxymethyl)pyrimidine, the HOMO is expected to be located on the pyrimidine (B1678525) ring and the lone pairs of the chlorine and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the pyrimidine ring, particularly on the carbon atoms bonded to the electronegative chlorine atoms, indicating these as potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative and would be determined precisely in specific computational studies.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

The Electrostatic Potential Surface (EPS) provides a visual map of the charge distribution on the molecule's surface. It helps in identifying electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

In an EPS map of this compound, regions of negative potential (typically colored red) are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxymethyl group due to their lone pairs of electrons. These areas are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms and near the carbon atoms attached to the chlorine atoms, suggesting these as likely targets for nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are dynamic entities, and their properties can be influenced by their different spatial arrangements, or conformations.

Conformational analysis of this compound focuses on the rotation around the single bonds of the methoxymethyl side chain (C5-CH2 and CH2-O). By calculating the energy of the molecule at different rotational angles, the most stable conformers and the energy barriers between them can be identified. This information is crucial as the conformation can affect the molecule's biological activity and reactivity.

Prediction of Spectroscopic Parameters (e.g., computed NMR shifts)

For instance, computational analyses performed on the analogous compound 2,4-dichloro-5-(chloromethyl)pyrimidine provide a strong basis for estimating the NMR profile. DFT calculations at the B3LYP/6-311+G(d,p) level have been used to predict its ¹H and ¹³C NMR chemical shifts. Given the structural similarity, the values for this compound are expected to be in a comparable range, with slight variations arising from the differing electronic influence of a methoxy (B1213986) group (-OCH₃) versus a chloro group (-Cl) on the methyl carbon. The proton on the pyrimidine ring is anticipated to appear as a singlet in a deshielded region of the ¹H NMR spectrum due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms.

The following table presents the predicted NMR chemical shifts for the closely related analog, 2,4-dichloro-5-(chloromethyl)pyrimidine , which serves as a valuable reference.

Table 1: Predicted NMR Chemical Shifts for 2,4-Dichloro-5-(chloromethyl)pyrimidine

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| C6-H | 8.9 (singlet) | - |

| C2 | - | 157.5 |

| C4 | - | 158.2 |

| C5-CH₂ Cl | 4.6 (singlet) | 48.3 |

Studies of Intermolecular Interactions and Crystal Packing

A definitive crystal structure for this compound has not been deposited in public crystallographic databases. However, detailed analyses of closely related substituted dichloropyrimidines provide a robust framework for understanding the likely intermolecular interactions and crystal packing motifs. Single-crystal X-ray diffraction studies on analogous compounds reveal that the pyrimidine ring is typically planar or nearly planar. nih.govnih.govresearchgate.net The stability of the crystal lattice in such compounds is governed by a network of non-covalent interactions.

Investigations into the crystal structures of related molecules demonstrate the prevalence of specific intermolecular contacts:

C—H···N Hydrogen Bonds: This is a common interaction in pyrimidine derivatives. For example, in the crystal structure of 2,4-dichloropyrimidine (B19661) , intermolecular C—H···N interactions link the molecules into chains. nih.gov Similarly, 4,6-dichloro-5-methylpyrimidine forms inversion dimers through pairs of C—H···N hydrogen bonds. nih.gov

Halogen···N Contacts: Short contacts involving chlorine atoms and ring nitrogen atoms are also significant. In the crystal of the isomer 4,6-dichloro-5-methoxypyrimidine , short Cl···N interactions with distances of 3.0940(15) Å and 3.1006(17) Å are observed, which link the molecules into a three-dimensional framework. researchgate.net

Table 2: Observed Intermolecular Interactions in Related Dichloropyrimidine Crystal Structures

| Compound | Interacting Atoms | Interaction Type | Consequence in Crystal Packing |

|---|---|---|---|

| 2,4-Dichloropyrimidine nih.gov | C—H···N | Hydrogen Bond | Links molecules into chains |

| 4,6-Dichloro-5-methylpyrimidine nih.gov | C—H···N | Hydrogen Bond | Forms inversion dimers |

| 4,6-Dichloro-5-methoxypyrimidine researchgate.net | Cl···N | Halogen Bond | Generates a 3D framework |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloro-5-(chloromethyl)pyrimidine |

| 2,4-Dichloropyrimidine |

| 4,6-Dichloro-5-methylpyrimidine |

Applications of 2,4 Dichloro 5 Methoxymethyl Pyrimidine in Contemporary Chemical Research

Strategic Building Block in Complex Organic Synthesis

The utility of 2,4-dichloropyrimidine (B19661) derivatives as foundational materials in organic synthesis is well-established. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, and their differential reactivity can be exploited for the sequential introduction of various functional groups. This positions compounds like 2,4-Dichloro-5-(methoxymethyl)pyrimidine as valuable precursors for a wide array of more complex molecules.

Precursor for Advanced Heterocyclic Architectures

The electron-deficient nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. This makes this compound an ideal starting point for the synthesis of substituted pyrimidines. Research on analogous compounds demonstrates that the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity allows for a controlled, stepwise synthesis. For instance, a softer nucleophile can be directed to the C4 position, followed by the substitution of the C2 chlorine with a different nucleophile under potentially harsher conditions. This stepwise approach is crucial for creating polysubstituted pyrimidine cores, which are central to many advanced materials and pharmaceutical agents.

The methoxymethyl group at the C5 position also offers possibilities for further chemical modification. While the ether linkage is generally stable, it can be cleaved under specific conditions to yield a hydroxymethyl group, providing another site for functionalization. This versatility enables the generation of diverse heterocyclic libraries from a single, readily accessible starting material.

Role in Multi-component and Cascade Reactions

While specific examples involving this compound in multi-component and cascade reactions are not extensively documented, the reactivity of the dichloropyrimidine scaffold lends itself to such processes. Cascade reactions, which involve several bond-forming events in a single operation, are highly efficient. A dichloropyrimidine can be envisioned as a key component where sequential substitutions trigger further intramolecular cyclizations, leading to the rapid assembly of complex fused heterocyclic systems. For example, a nucleophile with a secondary reactive site could be introduced at the C4 position, which could then react with the C5-methoxymethyl group or a substituent introduced at the C2 position to form a new ring system.

Scaffold for Medicinal Chemistry and Drug Discovery Programs

The pyrimidine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. Its ability to participate in hydrogen bonding and other key interactions with biological targets makes it an attractive core for drug design.

Design and Synthesis of Pyrimidine-Derived Bioactive Agents

This compound provides a robust platform for the synthesis of novel bioactive agents. By systematically reacting it with a variety of amines, alcohols, thiols, and other nucleophiles, medicinal chemists can generate large libraries of candidate compounds for biological screening. The differential reactivity of the two chlorine atoms is a significant advantage, allowing for the creation of 2,4,5-trisubstituted pyrimidines with a high degree of molecular diversity. This approach has been successfully used to develop compounds with a wide range of biological activities.

Exploration in the Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The pyrimidine core is a well-known "hinge-binder," capable of forming crucial hydrogen bonds with the ATP-binding site of many kinases. The general structure of 2,4-disubstituted pyrimidines is a common feature in many kinase inhibitors.

Research on related 2,4-dichloropyrimidines has shown their utility in creating potent kinase inhibitors. For example, 2,4-dichloro-5-fluoropyrimidine (B19854) has been used as a starting material to synthesize inhibitors of protein kinase Cθ and Aurora kinases. Similarly, derivatives of 2,4-dichloro-5-methoxypyrimidine (B27636) have been investigated as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are targets for antimalarial drug development. 1pchem.com The synthesis of these inhibitors often involves the sequential substitution of the C4 and C2 chlorines with various amine-containing fragments to optimize binding affinity and selectivity for the target kinase.

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Dichloropyrimidines This table is interactive. Click on a row to learn more.

| Starting Material Precursor | Target Kinase(s) | Resulting Scaffold Class |

| 2,4-Dichloro-5-fluoropyrimidine | Protein Kinase Cθ | 2,4-Diamino-5-fluoropyrimidines |

| 2,4-Dichloro-5-fluoropyrimidine | Aurora Kinases | 2,4-Bisanilinopyrimidines |

| 2,4-Dichloro-5-methoxypyrimidine | PfGSK3 / PfPK6 | 2,4,5-Trisubstituted Pyrimidines |

| 2,4-Dichloropyrimidine Analogue | Src Kinase | Thieno[3,2-b]pyridines |

Potential in Antiviral and Anticancer Research

The pyrimidine nucleus is a fundamental component of nucleobases, making pyrimidine analogues prime candidates for antiviral and anticancer research. These agents can interfere with DNA and RNA synthesis or other critical cellular processes in rapidly dividing cancer cells or virus-infected cells.

While direct antiviral or anticancer studies of this compound are not prominent in the literature, the broader class of substituted pyrimidines has shown significant promise. For instance, pyrimidine derivatives have been developed as entry inhibitors for viruses like Dengue and Zika by targeting viral envelope proteins. In anticancer research, pyrimidine derivatives have been synthesized and evaluated for their ability to induce apoptosis (programmed cell death) in cancer cells. A series of pyrimidine-5-carbonitrile derivatives were synthesized and showed potent activity as COX-2 inhibitors, a target relevant in both inflammation and cancer. The synthesis of these diverse molecules often relies on the versatile reactivity of dichloropyrimidine intermediates. The strategic substitution of the chlorine atoms allows for the introduction of pharmacophores that can modulate the biological activity and target specificity of the resulting compounds.

Development of Materials with Specialized Properties

The functionalization of the this compound scaffold is a key strategy in the development of advanced materials. The inherent electron-deficient nature of the pyrimidine ring, combined with the reactive chloro and versatile methoxymethyl substituents, provides a platform for creating molecules with tailored optoelectronic characteristics. Researchers leverage these features to synthesize novel compounds for applications in materials science, particularly in the field of optics. researchgate.net

The quest for advanced nonlinear optical (NLO) materials, crucial for applications in optical devices, has led researchers to explore pyrimidine derivatives. rsc.org The pyrimidine core is an attractive building block for NLO materials due to its potential for creating molecules with large hyperpolarizabilities, a key requirement for NLO activity. researchgate.net

A notable example stems from the derivatization of the 5-(methoxymethyl)pyrimidine core. In one study, a new derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was synthesized and investigated for its NLO properties. rsc.org The structure of this compound was confirmed using single-crystal X-ray diffraction, and its geometric and electronic properties were analyzed using density functional theory (DFT) calculations. rsc.org

The investigation revealed significant NLO characteristics for the PMMS crystal. The calculated values for its first and second hyperpolarizabilities are indicative of its potential for NLO applications. These properties arise from the specific arrangement of electron-donating and accepting groups around the pyrimidine ring, which facilitates intramolecular charge transfer upon interaction with an intense light source.

| NLO Property | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | Value available in source material |

| Second Hyperpolarizability (γ) | Value available in source material |

The synthesis of such derivatives showcases the utility of the 5-(methoxymethyl)pyrimidine scaffold as a precursor for materials with specialized optical functions. rsc.org The strategic modification of the core structure allows for the fine-tuning of electronic properties to enhance NLO responses. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and materials science for designing molecules with desired biological activities or physical properties. For pyrimidine derivatives, these studies involve systematically modifying the substituents at various positions on the pyrimidine ring and evaluating the impact on their function. The this compound core offers three key positions (C2, C4, and C5) for such modifications.

While direct SAR studies on this compound are not extensively published, research on analogous 2,4,5-trisubstituted pyrimidines provides significant insights into the functional importance of each position. For instance, in the development of kinase inhibitors, a critical area of drug discovery, extensive SAR studies have been conducted on related pyrimidine scaffolds. nih.gov, chemrxiv.org

One line of research focused on developing dual inhibitors for the plasmodial kinases PfGSK3 and PfPK6, which are targets for antimalarial drugs. nih.gov Starting with a disubstituted pyrimidine, researchers synthesized a series of analogues with modifications at the 2, 4, and 5 positions of the pyrimidine core to establish SAR. chemrxiv.org

Key findings from such studies on related pyrimidine scaffolds include:

Substitution at the C4 Position : The nature of the group at the C4 position significantly influences potency. Studies showed that while a benzothiophene (B83047) group was optimal for activity against one kinase (PfGSK3), other groups like thiophene (B33073) were well-tolerated by another (PfPK6). This highlights that different biological targets have distinct structural requirements at this position. nih.gov

Substitution at the C2 Position : Modifications at the C2 position, often involving various substituted anilines or other amines, are crucial for activity. In the kinase inhibitor study, replacing a complex amide-containing moiety with a simple aniline (B41778) group resulted in a complete loss of activity, indicating the necessity of specific interactions mediated by the C2 substituent. nih.gov, chemrxiv.org

Substitution at the C5 Position : The C5 substituent plays a critical role in fine-tuning the activity and selectivity. Introducing small groups like methyl or chloro at the C5 position of a lead compound led to a substantial increase in potency against PfPK6. nih.gov Similarly, research into anticancer agents has shown that introducing a trifluoromethyl group at the C5 position can significantly enhance biological activity. mdpi.com

These examples demonstrate a clear rationale for SAR studies. The electronic and steric properties of the substituents at the C2, C4, and C5 positions of the pyrimidine ring collectively determine the molecule's ability to fit into and interact with a specific biological target.

| Position on Pyrimidine Ring | Modification Type | Observed Impact on Biological Activity |

|---|---|---|

| C4 | Varied aryl and heteroaryl groups | Strongly influences target-specific potency; benzothiophene and chlorothiophene identified as potent groups for certain kinases. |

| C2 | Varied anilines and amines | Crucial for binding; simplification of the substituent led to loss of activity, indicating a need for specific interactions. |

| C5 | Introduction of small lipophilic groups (e.g., methyl, chloro) | Can significantly enhance potency and modulate selectivity. |

These findings underscore the importance of the 2,4,5-substitution pattern on the pyrimidine core. The principles derived from these SAR studies on related compounds are directly applicable to the future design of novel molecules based on the this compound scaffold for various applications, from medicine to materials science.

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The traditional synthesis of 2,4-dichloropyrimidines often involves chlorinating agents like phosphorus oxychloride, which are associated with environmental and safety concerns. The future of synthesizing 2,4-dichloro-5-(methoxymethyl)pyrimidine is increasingly pointing towards green chemistry principles to mitigate these issues. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Emerging green techniques applicable to pyrimidine (B1678525) synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technology utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity. nih.govajgreenchem.com The uniform and rapid heating provided by microwaves can improve the efficiency of the chlorination step and subsequent substitutions, often under solvent-free conditions, which further boosts the green credentials of the process. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and safety, especially for exothermic reactions. researchgate.netnih.gov Implementing the synthesis of this compound in a flow system could enable safer handling of hazardous reagents and allow for easier scale-up and automation. wikipedia.org

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents with more environmentally benign alternatives. For pyrimidine synthesis, this includes the use of aqueous media or recyclable organic solvents. nih.govresearchgate.net Furthermore, the development of solid-supported or recyclable catalysts can simplify purification processes and reduce waste.

These innovations are poised to make the production of this compound and its derivatives more sustainable and economically viable.

Chemo- and Regioselective Functionalization Strategies

The two chlorine atoms on the this compound ring possess different reactivities, a feature that is crucial for its use as a synthetic building block. Generally, the chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C2 position. wuxiapptec.comacs.org This inherent difference allows for sequential functionalization. However, future research is focused on developing more sophisticated strategies to precisely control which position reacts, regardless of the inherent reactivity, to access a wider range of molecular architectures.

Key emerging strategies include:

Catalyst-Controlled Regioselectivity: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, offer exceptional control over regioselectivity. acs.orgwiley.comnih.gov By carefully selecting the palladium catalyst and ligands, chemists can direct substitution to either the C2 or C4 position with high precision, even reversing the innate reactivity of the substrate. acs.orgmdpi.comresearchgate.net This allows for the synthesis of specific isomers that would be difficult to obtain through traditional methods. acs.org

Directed Metalation: The use of directed ortho-metalation (DoM) strategies, employing powerful bases like TMP-zinc or magnesium reagents (e.g., TMPMgCl·LiCl), allows for the deprotonation of a specific position on the pyrimidine ring, followed by quenching with an electrophile. nih.govacs.orgharvard.edu This technique can introduce functional groups at positions that are not accessible through SNAr reactions, thereby expanding the synthetic utility of the this compound scaffold. researchgate.net

Nucleophile-Dependent Selectivity: Research has shown that the nature of the attacking nucleophile can significantly influence the site of substitution. wuxiapptec.comnih.gov For instance, certain tertiary amine nucleophiles have demonstrated a surprising preference for the C2 position on 5-substituted-2,4-dichloropyrimidines. nih.gov A deeper understanding and exploitation of these effects will enable chemists to fine-tune reaction pathways to achieve desired outcomes.

The table below summarizes the influence of different factors on the regioselectivity of 2,4-dichloropyrimidine (B19661) functionalization.

| Factor | Influence on Regioselectivity | Example Reaction |

| Inherent Reactivity | C4 is generally more reactive than C2 towards nucleophiles. | Standard SNAr with primary amines often yields a mixture favoring the C4-substituted product. wuxiapptec.com |

| Ring Substituents | Electron-donating groups at C6 can increase the reactivity of the C2 position. | A C6-NHMe group can lead to preferential C2 substitution. wuxiapptec.com |

| Catalysis | Palladium catalysts with specific phosphine (B1218219) ligands can direct substitution to either C2 or C4. | Pd-catalyzed amination can achieve a >30:1 ratio for the C4 isomer. acs.org |

| Reagent Control | Directed metalating agents can activate specific C-H bonds for functionalization. | TMPMgCl·LiCl can be used for regioselective zincation at various positions. nih.govharvard.edu |

| Nucleophile Type | The structure of the nucleophile can determine the site of attack. | Tertiary amines can show high selectivity for the C2 position in 5-substituted systems. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel molecules derived from this compound. These computational tools can analyze vast datasets of chemical information to predict molecular properties and guide the synthesis of new compounds with desired activities. labsyspharm.orgnih.gov

Key applications of AI/ML in this context include:

Predictive Modeling for Biological Activity: For therapeutic applications, particularly in kinase inhibitor design where pyrimidines are a common scaffold, ML models can be trained on existing structure-activity relationship (SAR) data. labsyspharm.orgacs.orgmdpi.com These models can then predict the inhibitory potency (e.g., pIC₅₀) of new, virtual derivatives of this compound against specific kinase targets like Aurora kinases or FLT3. mdpi.comnih.gov This allows for the rapid and cost-effective screening of vast virtual libraries to prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. universiteitleiden.nl By providing the model with a set of desired properties (e.g., high affinity for a target, low toxicity, good solubility), the AI can generate novel molecular structures based on the this compound core that are optimized for a specific therapeutic purpose.

Accelerated Material Discovery: In materials science, AI can accelerate the discovery of new organic semiconductors for applications like OLEDs. jianguomei.com By training models on the properties of existing pyrimidine-based materials, AI can predict the electronic and optical properties of new derivatives, guiding researchers toward structures with enhanced performance. jianguomei.comresearchgate.net

The integration of AI and ML will significantly shorten the discovery and optimization cycles for new drugs and materials based on this versatile pyrimidine scaffold.

Expansion into Novel Therapeutic Areas and Advanced Materials Science

The inherent versatility of the this compound scaffold makes it a valuable starting point for exploration in a wide range of scientific fields, from medicine to materials science.

Novel Therapeutic Areas

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous approved drugs. gsconlinepress.comgsconlinepress.comorientjchem.org Future research will leverage the this compound core to develop novel therapeutics.

Oncology: Pyrimidine derivatives are central to the development of kinase inhibitors for cancer treatment. nih.gov The scaffold is ideal for targeting the ATP-binding site of kinases. By modifying the substituents at the C2, C4, and C5 positions, libraries of compounds can be generated and screened against a panel of cancer-relevant kinases, such as Aurora kinases, MSK1, and EGFR, to identify new potent and selective anticancer agents. nih.govnih.govnih.gov

Infectious Diseases: The pyrimidine core is found in several antimalarial drugs that target enzymes essential for the parasite's survival. gsconlinepress.comrsc.orgresearchgate.netnih.gov There is significant potential to develop new antimalarial agents from this compound that can overcome existing drug resistance. researchgate.net Similarly, the scaffold is being explored for the development of new antiviral and antibacterial agents. gsconlinepress.comresearchgate.net

Metabolic and Inflammatory Diseases: Pyrimidine derivatives have been investigated as inhibitors of enzymes involved in metabolic disorders and inflammation, such as aldose reductase and lipoxygenase. nih.govresearchgate.netnih.gov The structural diversity that can be generated from this compound makes it an attractive starting point for discovering novel modulators of these disease pathways.

The table below highlights some of the therapeutic targets for which pyrimidine derivatives are being investigated.

| Therapeutic Area | Target Class/Enzyme | Example |

| Oncology | Protein Kinases (e.g., Aurora, CDK2/9, MSK1) | Development of selective kinase inhibitors for various cancers. nih.govrsc.org |

| Malaria | Dihydrofolate Reductase, Dihydroorotate Dehydrogenase | Design of novel agents to combat resistant Plasmodium falciparum strains. researchgate.net |

| Viral Infections | Viral Polymerases | Nucleoside analogs that interfere with viral replication. gsconlinepress.comresearchgate.net |

| Diabetes/Neuropathy | Aldose Reductase, α-Glucosidase | Inhibitors to manage diabetic complications. researchgate.netnih.gov |

| Inflammation | Lipoxygenase (LOX) | Development of anti-inflammatory agents. nih.gov |

Advanced Materials Science

The electron-deficient nature of the pyrimidine ring gives it unique electronic and optical properties, making it a valuable component in advanced materials. researchgate.net

Organic Electronics: Pyrimidine-based compounds are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The this compound scaffold can be used to synthesize novel π-conjugated systems. By attaching different aromatic or electron-donating/withdrawing groups at the C2 and C4 positions, the electronic energy levels (HOMO/LUMO) and charge transport properties of the resulting materials can be finely tuned to optimize device performance.

Sensors: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives suitable for use in chemical sensors. Functionalization of the this compound core could lead to new chemosensors with high selectivity and sensitivity for specific analytes.

The continued exploration of this versatile chemical compound promises to yield significant advancements across multiple scientific disciplines, driven by innovations in synthesis, functionalization, and computational design.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-5-(methoxymethyl)pyrimidine?

- Methodological Answer: Synthesis typically involves nucleophilic substitution on a pre-functionalized pyrimidine scaffold. For example, halogenation at positions 2 and 4 can be achieved using POCl₃ or PCl₃ under reflux conditions, followed by introducing the methoxymethyl group via alkylation or cross-coupling reactions. A related analog, 2,4-Dichloro-5-(iodomethyl)pyrimidine (CAS 7627-44-3), is synthesized by substituting the methyl group with iodine using NaI in acetone . For methoxymethylation, a Williamson ether synthesis approach with methoxyethanol and a base (e.g., K₂CO₃) may be employed. Purification is critical and often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from acetonitrile, as seen in crystallographic studies of similar compounds .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for signals corresponding to the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and pyrimidine ring protons (δ ~8.5–9.5 ppm).

- HRMS : Confirm molecular weight (theoretical for C₆H₆Cl₂N₂O: 205.0 g/mol).

- X-ray crystallography : For definitive structural confirmation, single-crystal analysis (as applied to 4,6-Dichloro-5-methoxypyrimidine in ) reveals bond lengths, angles, and intermolecular interactions (e.g., Cl···N contacts).

- HPLC : Purity >95% is achievable with optimized mobile phases (e.g., water/acetonitrile with 0.1% TFA).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile chlorinated intermediates .

- Waste Management : Collect halogenated waste separately and dispose via licensed facilities, as outlined for 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine .

- Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination.

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer: The methoxymethyl group is both electron-donating (via the oxygen lone pairs) and sterically bulky, which can modulate reaction pathways. For example:

- Buchwald-Hartwig Amination : Steric hindrance may slow ligand coordination, requiring bulky phosphine ligands (e.g., XPhos) or elevated temperatures.

- Suzuki Coupling : Electron-rich pyrimidines often require Pd(OAc)₂ with SPhos ligands. Computational studies (DFT) on related pyrimidines suggest that substituent orientation affects transition-state energy .

- Experimental optimization: Compare yields with/without microwave irradiation (e.g., 100°C, 30 min vs. conventional heating).

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K (as in ) provides precise bond parameters. For instance:

- Planarity : The pyrimidine ring in 4,6-Dichloro-5-methoxypyrimidine has an RMS deviation of 0.013 Å, but the methoxy group deviates by 1.082 Å, indicating steric strain.

- Intermolecular Interactions : Cl···N contacts (3.09–3.10 Å) stabilize the crystal lattice. Compare this to 2,4-Dichloro-5-(iodomethyl)pyrimidine, where I···π interactions dominate . Discrepancies in literature geometries may arise from temperature-dependent conformational changes or solvent effects during crystallization.

Q. What computational methods are suitable for predicting the compound’s spectroscopic and reactive properties?

- Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate NMR chemical shifts (GIAO method). Compare with experimental data to validate accuracy .

- Frontier Molecular Orbital (FMO) Analysis : Determine HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. For example, the methoxymethyl group may raise HOMO energy, increasing reactivity at C-5.

- Molecular Dynamics (MD) Simulations : Model solvation effects in common solvents (e.g., DMSO, MeCN) to understand aggregation behavior or reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。